(2-Phenyl-1,3-thiazol-4-yl)acetonitrile

概要

説明

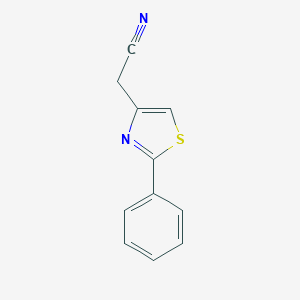

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-aminothiazole with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then subjected to a nucleophilic addition reaction with acetonitrile . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile serves as an essential intermediate in the synthesis of various organic compounds. It is notably utilized in the Junjappa–Ila heteroaromatic annulation method, where it reacts with α-oxoketene dithioacetals to yield substituted benzothiazoles. This reaction highlights its role in forming complex molecular structures that are valuable in medicinal chemistry.

Synthetic Routes

The synthesis typically involves:

- Reagents : 2-Aminothiazole and benzaldehyde under acidic conditions.

- Process : Formation of a Schiff base followed by nucleophilic addition with acetonitrile.

This method can be scaled for industrial production using continuous flow reactors to ensure consistent quality.

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential as:

- Antimicrobial Agent : Ongoing studies are evaluating its efficacy against various pathogens.

- Antitumor Activity : Derivatives of this compound have demonstrated potent antiproliferative effects against a range of cancer cell lines. For instance, nortopsentin analogs incorporating this structure showed significant inhibition of cell growth in colorectal carcinoma and melanoma cell lines .

Case Study 1: Antitumor Activity

A study synthesized a series of derivatives based on this compound, which were tested against human tumor cell lines. Notably:

- Results : Some derivatives exhibited IC(50) values as low as 0.41 μM against CDK1, indicating strong potential as anticancer agents .

| Compound | IC(50) (μM) | Cell Line |

|---|---|---|

| A | 0.41 | Colorectal carcinoma |

| B | 0.85 | Melanoma |

| C | 0.60 | Breast cancer |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed that it effectively inhibits the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the production of:

- Dyes : Its thiazole ring structure contributes to the color properties needed in dye manufacturing.

- Biocides : The compound's biological activity makes it suitable for use as a biocide in agricultural applications.

作用機序

The mechanism of action of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes or block receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Similar Compounds

2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar in structure but with a benzothiazole ring.

2-(4-Phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Contains additional functional groups that confer different properties.

Uniqueness

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its reactivity and ability to participate in various biochemical interactions. The compound's structure can be represented as follows:

This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether, which influences its biological activity and pharmacokinetics.

Thiazole derivatives, including this compound, exhibit a broad spectrum of therapeutic potentials:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial Activity : Studies indicate efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent.

- Antitumor Activity : Notable antiproliferative effects have been observed in several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer), with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .

- Receptor Interaction : Thiazole compounds often interact with various receptors or enzymes, modulating biochemical pathways that lead to therapeutic effects .

- Induction of Apoptosis : Research has demonstrated that certain derivatives induce apoptosis in cancer cells without causing necrosis, highlighting their potential as targeted cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Cell Lines Tested |

|---|---|---|

| Antitumor | High antiproliferative activity | MCF7, HCT116 |

| Antimicrobial | Effective against bacterial strains | Various |

| Antioxidant | Scavenging free radicals | In vitro studies |

- Antiproliferative Studies : A study reported that derivatives of this compound exhibited significant cytotoxicity against a panel of human tumor cell lines at micromolar concentrations. The most active compounds showed GI50 values indicating effective growth inhibition .

- Mechanistic Insights : Further investigations revealed that some derivatives caused morphological changes characteristic of autophagic death at lower concentrations while higher doses led to apoptosis. This dual mechanism underscores the compound's versatility in targeting cancer cells .

- Synthetic Pathways : The synthesis of this compound involves reactions between 2-aminothiazole and benzaldehyde under acidic conditions, followed by nucleophilic addition with acetonitrile. This process highlights its utility as a precursor for more complex thiazole-containing compounds .

特性

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZREUCXWHVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936945 | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-25-1 | |

| Record name | 16441-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in the synthesis of substituted benzothiazoles?

A1: this compound serves as a crucial starting material in the Junjappa–Ila (JI) heteroaromatic annulation method described in the research []. It reacts with various α-oxoketene dithioacetals in the presence of sodium hydride to form intermediate compounds (3-(methylthio)-5-oxo-2-(2-phenyl-1,3-thiazol-4-yl)-4,5-substituted-pent-2-enenitriles). These intermediates then undergo cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield the desired substituted benzothiazoles []. Essentially, the this compound molecule provides the structural backbone for incorporating the thiazole ring into the final benzothiazole product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。